Benzimidazole-5-amine, 1-methyl-2-(2-thienyl)-
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Overview
Description
Benzimidazole-5-amine, 1-methyl-2-(2-thienyl)- is a heterocyclic compound that features a benzimidazole core substituted with a thienyl group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of the thienyl group in this compound may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole-5-amine, 1-methyl-2-(2-thienyl)-, the following synthetic route can be employed:
Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or ketone in the presence of an oxidizing agent like sodium metabisulphite.
Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions, are also gaining popularity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: HCl, acetic acid.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzimidazole-5-amine, 1-methyl-2-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of benzimidazole-5-amine, 1-methyl-2-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes . The thienyl group may enhance binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar heterocyclic compounds with sulfur and nitrogen atoms in the ring.
Imidazoles: Compounds with a similar imidazole ring structure but different substituents.
Uniqueness
Benzimidazole-5-amine, 1-methyl-2-(2-thienyl)- is unique due to the presence of both the benzimidazole and thienyl groups, which may confer enhanced biological activity and specificity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
1-methyl-2-thiophen-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C12H11N3S/c1-15-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3 |
InChI Key |
SERGHFHMIXGRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC=CS3 |
Origin of Product |
United States |
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